RRD-251

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

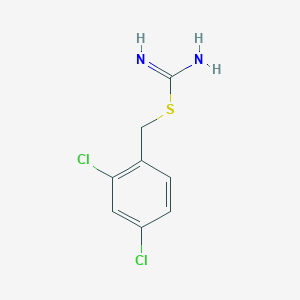

(2,4-dichlorophenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXXYZBSQYXMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131916-62-6 | |

| Record name | RRD-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RRD-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM-251 and its Interaction with CB1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-251 is a widely utilized tool in cannabinoid research, acting as a potent and selective ligand for the cannabinoid type 1 (CB1) receptor. This technical guide provides an in-depth exploration of the mechanism of action of AM-251, with a focus on its interaction with CB1 receptors. It consolidates key quantitative data, details common experimental protocols for its characterization, and visually represents the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction: The Role of AM-251 in Cannabinoid Research

The endocannabinoid system, and particularly the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, pain sensation, mood, and memory. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its modulation presents a significant therapeutic target for a variety of disorders.

AM-251 [N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide] is a synthetic diarylpyrazole derivative that has been instrumental in elucidating the function of the CB1 receptor. It is structurally related to rimonabant (SR141716A). While often referred to as a CB1 antagonist, extensive research has demonstrated that AM-251 exhibits inverse agonist properties. This means that not only does it block the effects of CB1 agonists, but it also reduces the basal, constitutive activity of the receptor. This guide will delve into the specifics of this mechanism of action.

Quantitative Analysis of AM-251 Interaction with CB1 Receptors

The affinity and potency of AM-251 at the CB1 receptor have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (IC50/EC50) values reported in the literature.

Table 1: Binding Affinity of AM-251 for Cannabinoid Receptors

| Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| CB1 | Rat forebrain membranes | Not Specified | 7.5 | |

| CB1 | Not Specified | Not Specified | 7.49 | |

| CB2 | Mouse spleen preparations | Not Specified | 2,290 |

This table demonstrates the high selectivity of AM-251 for the CB1 receptor over the CB2 receptor.

Table 2: Functional Potency of AM-251 at the CB1 Receptor

| Assay | Cell Line/Preparation | Agonist (if applicable) | IC50/EC50 (nM) | Reference |

| GTPγS Binding | HEK293 cells expressing human CB1 | CP 55,940 | 8 (EC50) | |

| Functional Assay | Not Specified | Not Specified | 8 (IC50) |

These values highlight the potent ability of AM-251 to modulate CB1 receptor signaling.

Core Mechanism of Action: Inverse Agonism

CB1 receptors, like many GPCRs, can exhibit a level of basal or constitutive activity even in the absence of an agonist. This means they can signal to downstream effectors without being stimulated. While a neutral antagonist would only block the binding of agonists, an inverse agonist, such as AM-251, binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling. This distinction is crucial for interpreting experimental results and understanding the physiological effects of AM-251. For instance, some of the effects observed after AM-251 administration in vivo may be due to the suppression of constitutive CB1 receptor activity rather than solely the blockade of endocannabinoid tone.

Impact on Downstream Signaling Pathways

The binding of AM-251 to the CB1 receptor initiates a cascade of intracellular events. The primary signaling pathway affected is the G-protein-mediated inhibition of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. Additionally, AM-251 has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.

Modulation of the cAMP Pathway

CB1 receptors are canonically coupled to inhibitory G-proteins (Gi/o). Agonist activation of CB1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP. As an inverse agonist, AM-251 not only prevents this agonist-induced decrease but also reduces the basal inhibition of adenylyl cyclase, which can lead to a relative increase in cAMP levels.

Caption: AM-251's inverse agonism on the CB1 receptor and its effect on the cAMP pathway.

Influence on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies have indicated that AM-251 can induce the activation of ERK1/2 in certain neuronal populations. This effect suggests that CB1 receptor signaling can be more complex than simple Gi/o-mediated inhibition of adenylyl cyclase and may involve other G-protein-independent or beta-arrestin-mediated pathways. The precise mechanism by which AM-251 activates ERK is still under investigation but highlights the multifaceted nature of CB1 receptor signaling.

Caption: Postulated pathway for AM-251-induced activation of the MAPK/ERK cascade.

Experimental Protocols for Characterizing AM-251

The following sections provide detailed methodologies for key experiments used to characterize the interaction of AM-251 with CB1 receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of AM-251 for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat forebrain) or cells expressing CB1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940 or [3H]SR141716A), and varying concentrations of unlabeled AM-251.

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, add a high concentration of a potent unlabeled CB1 ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the AM-251 concentration.

-

Determine the IC50 value (the concentration of AM-251 that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine the affinity of AM-251 for CB1.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a ligand to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For an inverse agonist like AM-251, this assay can demonstrate a reduction in basal [³⁵S]GTPγS binding.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing CB1 receptors as described in the radioligand binding assay protocol.

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of AM-251.

-

To measure agonist-stimulated binding (for comparison), include a known CB1 agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the AM-251 concentration.

-

For inverse agonism, a dose-dependent decrease in basal [³⁵S]GTPγS binding will be observed.

-

When co-incubated with an agonist, AM-251 will produce a rightward shift in the agonist's dose-response curve, from which an IC50 value can be determined.

-

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay to assess the functional activity of AM-251.

cAMP Accumulation Assay

This assay directly measures the functional consequence of CB1 receptor modulation on its primary signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing CB1 receptors (e.g., CHO or HEK293 cells) in 24- or 96-well plates.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of AM-251, either alone or in the presence of a CB1 agonist.

-

Stimulate adenylyl cyclase with forskolin to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP levels using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP levels against the logarithm of the AM-251 concentration.

-

Demonstrate inverse agonism by showing a dose-dependent increase in forskolin-stimulated cAMP accumulation with AM-251 alone.

-

Determine the IC50 value for AM-251's antagonism by its ability to block the agonist-induced inhibition of cAMP accumulation.

-

Caption: Procedural overview of a cAMP accumulation assay for functional characterization of AM-251.

Conclusion

AM-251 is a powerful pharmacological tool for investigating the endocannabinoid system. Its high affinity and selectivity for the CB1 receptor, combined with its well-characterized inverse agonist properties, make it an invaluable compound for both in vitro and in vivo studies. This technical guide has provided a comprehensive overview of the mechanism of action of AM-251, including its binding kinetics, its influence on key signaling pathways, and the experimental methodologies used for its characterization. A thorough understanding of these aspects is essential for the accurate design and interpretation of experiments aimed at exploring the role of the CB1 receptor in health and disease.

The Pharmacological Profile of AM-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-251 is a potent and selective diarylpyrazole antagonist of the cannabinoid receptor type 1 (CB1), frequently utilized in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes. Structurally similar to rimonabant, AM-251 exhibits a slightly higher binding affinity for the CB1 receptor and is characterized as an inverse agonist.[1] Its pharmacological profile extends beyond the CB1 receptor, with documented activity at the G protein-coupled receptor 55 (GPR55), µ-opioid receptors, and GABA-A receptors. This guide provides a comprehensive overview of the pharmacological properties of AM-251, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Receptor Binding Affinity and Selectivity

AM-251 is well-characterized by its high affinity and selectivity for the CB1 receptor. It also interacts with other receptors, which is a critical consideration in experimental design and data interpretation.

| Receptor | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |

| CB1 | AM-251 | Rat | Forebrain membranes | 7.5 | [2] |

| CB1 | AM-251 | Not Specified | Not Specified | 7.49 | [3][4] |

| CB2 | AM-251 | Mouse | Spleen preparations | 2290 | [2] |

| µ-Opioid | AM-251 | Human | CHO-hMOR cells | 251 | [3][5] |

| µ-Opioid | Rimonabant | Human | CHO-hMOR cells | 652 | [5] |

| µ-Opioid | AM-281 | Human | CHO-hMOR cells | 2135 | [5] |

| Receptor | Agonist/Antagonist | Cell Line | Parameter | Value (nM) | Reference |

| CB1 | AM-251 (Antagonist) | HEK293 cells expressing human CB1 | IC50 | 8 | [3][4][6] |

| GPR55 | AM-251 (Agonist) | HEK293 cells expressing GPR55 | EC50 | 39 | [2][3][4][6] |

| GABA-A | AM-251 (Potentiator) | Not Specified | EC50 | 400 | [2] |

Signaling Pathways

AM-251 modulates several intracellular signaling cascades, primarily through its interaction with the CB1 receptor. As an inverse agonist, it can reduce the basal activity of the receptor. Its effects on other receptors, such as GPR55, contribute to its complex signaling profile.

CB1 Receptor Signaling

The canonical signaling pathway for the CB1 receptor, a Gi/o-coupled GPCR, involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. AM-251, as an inverse agonist, can increase basal cAMP levels by inhibiting this constitutive activity.

GPR55 Signaling

AM-251 acts as an agonist at the orphan G protein-coupled receptor GPR55. GPR55 activation is linked to the Gq and G12/13 pathways, leading to an increase in intracellular calcium and activation of RhoA, respectively.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Cannabinoid CB1 Receptor Antagonist AM251 Inhibits Cocaine-Primed Relapse in Rats: Role of Glutamate in the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

In-vitro Binding Affinity of AM-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding characteristics of AM-251, a widely used selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1). The following sections detail its binding affinity, experimental protocols for its characterization, and the associated signaling pathways.

Quantitative Binding Data

The binding affinity of AM-251 for cannabinoid and other receptors has been determined through various in-vitro assays. The data presented below is a summary of key binding parameters, providing a comparative look at its potency and selectivity.[1]

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| CB1 | AM-251 | Human | 7.49 | [1] |

| CB2 | AM-251 | Human | ~2290 (306-fold selectivity over CB1) | [1] |

| µ-opioid | AM-251 | Not Specified | 251 | [1] |

| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| Antagonist Activity | CB1 | Not Specified | IC50 | 8 | [1][2][3] |

| Agonist Activity | GPR55 | Not Specified | EC50 | 39 | [2][3] |

| Antagonist Assay | CB1 | Not Specified | EC50 | ~45 | [4] |

Experimental Protocols

The characterization of AM-251's binding affinity relies on established in-vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity of AM-251 by measuring its ability to displace a radiolabeled ligand, such as [3H]CP55,940, from the CB1 receptor.[1]

Materials:

-

Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)

-

[3H]CP55,940 (radioligand)

-

AM-251

-

Unlabeled CP55,940 (for determining non-specific binding)

-

Binding Buffer (50 mM Tris-HCl, 50 mM Tris-Base, 0.1% BSA, pH 7.4)

-

Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

GF/C glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from CB1-expressing cells. Determine the final protein concentration using a standard protein assay (e.g., BCA assay).[1]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: [3H]CP55,940 and cell membranes in binding buffer.

-

Non-specific Binding: [3H]CP55,940, cell membranes, and a high concentration of unlabeled CP55,940 (e.g., 1 µM) in binding buffer.[1]

-

AM-251 Competition: [3H]CP55,940, cell membranes, and varying concentrations of AM-251 in binding buffer.[1]

-

-

Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.[1]

-

Filtration: Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times.[1]

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AM-251 concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1 receptor. As an inverse agonist, AM-251 can decrease the basal level of [35S]GTPγS binding.[1][5]

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.[1]

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of AM-251, the cell membrane suspension, and GDP.[5]

-

Pre-incubation: Incubate the plate for 10-15 minutes at 30°C.[1]

-

Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction.[1]

-

Incubation: Incubate for 60-90 minutes at 30°C with gentle agitation.[1]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate. Wash the plate multiple times with ice-cold wash buffer.[1]

-

Detection: Dry the plate and measure the bound radioactivity using a scintillation counter.[1]

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the AM-251 concentration. The IC50 value can be determined by non-linear regression.[1]

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation on adenylyl cyclase activity. As CB1 receptors are typically Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. AM-251, as an antagonist, blocks this effect, and as an inverse agonist, it may increase cAMP levels above basal in cells with high constitutive CB1 receptor activity.[1]

Procedure:

-

Cell Culture: Plate cells expressing the CB1 receptor in 96-well plates and grow to confluence.[5]

-

Pre-treatment: Pre-incubate the cells with varying concentrations of AM-251 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[1][5]

-

Stimulation: Add a fixed concentration of a CB1 agonist (e.g., an EC80 concentration) and a fixed concentration of forskolin (an adenylyl cyclase activator) to the wells.[1][5]

-

Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-60 minutes).[1]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[1]

-

Data Analysis: Plot the measured cAMP levels against the AM-251 concentration.[1]

Signaling Pathways

AM-251 primarily exerts its effects through the CB1 receptor, a G protein-coupled receptor (GPCR). As an antagonist, it blocks the binding of cannabinoid agonists. As an inverse agonist, it reduces the constitutive activity of the CB1 receptor.[1][5]

The CB1 receptor is predominantly coupled to Gi/o proteins. In its constitutively active state, the receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP). By binding to the receptor and stabilizing its inactive conformation, AM-251 prevents this basal signaling. This leads to an increase in cAMP levels relative to the constitutively active state.[5]

Beyond the canonical Gi/o pathway, studies have suggested that AM-251 can influence other signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[6] Additionally, AM-251 has been shown to have activity at the orphan G protein-coupled receptor GPR55, where it acts as an agonist, and at the µ-opioid receptor as an antagonist.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. The cannabinoid 1 receptor antagonist AM251 produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AM-251: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251 is a synthetic, small-molecule diarylpyrazole that has been instrumental in the study of the endocannabinoid system. It is widely recognized as a potent and selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1). Structurally, it is an analog of rimonabant, with a p-iodo group on the C-5 phenyl ring instead of a p-chloro group, a substitution that slightly enhances its binding affinity for the CB1 receptor. Beyond its primary activity at the CB1 receptor, AM-251 also exhibits activity as a potent agonist for the orphan G protein-coupled receptor 55 (GPR55) and as an antagonist at the μ-opioid receptor. This complex pharmacology has made AM-251 a valuable tool for dissecting the physiological roles of these receptors and has spurred investigations into its therapeutic potential for a range of conditions, including obesity, metabolic disorders, and neurological conditions. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to AM-251.

Discovery and Structure-Activity Relationship

The development of AM-251 was a result of systematic structure-activity relationship (SAR) studies of diarylpyrazole derivatives, building upon the scaffold of the first potent and selective CB1 receptor antagonist, rimonabant (SR141716A). The key structural modification leading to AM-251 was the substitution of the 4-chlorophenyl group at the 5-position of the pyrazole ring with a 4-iodophenyl group. This modification resulted in a compound with a slightly improved binding affinity for the CB1 receptor.

Further SAR studies on related compounds have explored modifications at the aminopiperidine region, indicating that the size and charge density in this part of the molecule are critical for pharmacological activity. Specifically, it was proposed that ligands exceeding a certain length in this region would have reduced potency and affinity.

Synthesis of AM-251

The synthesis of AM-251, a diarylpyrazole derivative, is a multi-step process. While the seminal paper by Lan et al. (1999) provides the foundational methodology, a general synthetic route can be outlined as follows:

-

Condensation: The synthesis typically begins with the condensation of a substituted hydrazine, such as (2,4-dichlorophenyl)hydrazine, with a β-ketoester. This reaction forms the pyrazole core.

-

Acylation: The carboxyl group on the pyrazole ring is then activated, often by converting it to an acid chloride.

-

Amidation: The final step involves the amidation of the activated carboxyl group with N-aminopiperidine to yield the final product, AM-251.

A detailed, step-by-step synthetic protocol would require access to specific laboratory procedures outlined in primary research articles or patents, which is beyond the scope of this guide.

Pharmacological Data

The pharmacological profile of AM-251 is characterized by its high affinity and selectivity for the CB1 receptor, as well as its interactions with other receptors.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | CB1 | 7.5 nM | Not Specified | |

| CB1 | 7.49 nM | Not Specified | ||

| μ-opioid | 251 nM | Not Specified | ||

| IC50 | CB1 | 8 nM | Not Specified | |

| EC50 | GPR55 | 39 nM | Not Specified | |

| Selectivity | CB1 vs. CB2 | ~306-fold | Not Specified |

Mechanism of Action and Signaling Pathways

AM-251 exerts its effects through multiple mechanisms of action, primarily as an inverse agonist at the CB1 receptor and as an agonist at the GPR55 receptor.

CB1 Receptor Inverse Agonism

As an inverse agonist, AM-251 not only blocks the action of agonists but also reduces the constitutive activity of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

GPR55 Agonism

AM-251 has been shown to be a potent agonist at GPR55, another GPCR. GPR55 is thought to couple to Gq and G12/13 proteins, leading to the activation of downstream signaling cascades.

Preclinical Development

AM-251 has been extensively studied in preclinical models, demonstrating a wide range of effects.

In Vivo Studies

| Study Focus | Animal Model | Dosing | Key Findings | Reference |

| Appetite and Weight | Rat | 2.0, 4.0, 8.0 mg/kg, i.p. | Dose-dependently decreased food intake. | |

| Rat | 1.25, 2.5, 5 mg/kg, i.p. | A single administration significantly reduced food intake and weight gain for 6 days. | ||

| Pain Perception | Rat (burn injury) | 30 µg, i.t. or 1 mg/kg, i.p. | Attenuated mechanical allodynia and thermal hyperalgesia. | |

| Memory and Learning | Rat | 0.55 or 5.5 ng/side, intra-CA1 | Induced retrograde amnesia and inhibited long-term potentiation. | |

| Endocrine Regulation | Rat | 0.17 or 1.7 mg/kg, i.p. | Caused a dose-dependent increase in serum TSH. |

Pharmacokinetics

Information on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of AM-251 in preclinical models is somewhat limited in the public domain. However, its structural similarity to rimonabant suggests that it is likely to be orally bioavailable and undergo hepatic metabolism. Further dedicated pharmacokinetic studies would be necessary for a complete profile.

Experimental Protocols

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing CB1 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940), and varying concentrations of the test compound (e.g., AM-251).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Satiety Sequence Study

This protocol outlines a typical in vivo experiment to assess the effects of AM-251 on feeding behavior in rats.

Methodology:

-

Animals and Housing: Use adult male rats, housed individually with ad libitum access to food and water, except during the food deprivation period before testing.

-

Drug Preparation: Dissolve AM-251 in a vehicle solution, for example, a mixture of DMSO, Tween-80, and saline.

-

Habituation: Acclimate the rats to the experimental chambers and the injection procedure for several days before the experiment.

-

Food Deprivation: Food-deprive the rats for a set period (e.g., 24 hours) to motivate feeding.

-

Drug Administration: Administer AM-251 or vehicle via intraperitoneal (i.p.) injection at the desired doses.

-

Behavioral Observation: After a pre-determined time (e.g., 30 minutes), place the rats in the observation chambers with a pre-weighed amount of food. Record their behavior (feeding, grooming, resting) for a defined period.

-

Data Collection and Analysis: Measure the amount of food consumed and analyze the behavioral data for changes in the satiety sequence. Use appropriate statistical tests to compare the different treatment groups.

Conclusion

AM-251 has proven to be an invaluable pharmacological tool for elucidating the complex roles of the endocannabinoid system. Its high affinity and selectivity for the CB1 receptor, combined with its inverse agonist properties, have enabled detailed investigations into the physiological and pathophysiological processes modulated by this receptor. Furthermore, its activity at other receptors, such as GPR55, highlights the intricate nature of cannabinoid pharmacology and the potential for off-target effects that must be considered in experimental design and data interpretation. The extensive preclinical data on AM-251 have provided a strong foundation for understanding its potential therapeutic applications, although its development for clinical use has been hampered by the adverse psychiatric effects associated with centrally-acting CB1 receptor antagonists. Nevertheless, AM-251 remains a cornerstone for research in the field of cannabinoid science.

The Cornerstone of CB1 Receptor Antagonism: A Deep Dive into the Structure-Activity Relationship of AM-251

For Researchers, Scientists, and Drug Development Professionals

AM-251, a potent and selective antagonist of the cannabinoid receptor 1 (CB1), stands as a pivotal tool in cannabinoid research. Its diarylpyrazole scaffold has been the subject of extensive structure-activity relationship (SAR) studies, providing a foundational understanding of the molecular interactions governing ligand binding and functional activity at the CB1 receptor. This technical guide offers an in-depth exploration of the SAR of AM-251, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support ongoing research and drug discovery efforts.

Core Structure-Activity Relationship Insights

The SAR of AM-251 and its analogs, primarily based on the 1,5-diarylpyrazole-3-carboxamide scaffold, reveals critical structural requirements for high-affinity CB1 receptor binding and antagonist/inverse agonist activity. Key modifications have been systematically explored at the N-1 phenyl ring, the C-3 carboxamide moiety, the C-4 substituent, and the C-5 phenyl ring.

Table 1: SAR of Modifications at the C-5 Phenyl Ring of AM-251 Analogs[1]

| Compound | R (C-5 Phenyl Substituent) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |

| AM-251 | 4-Iodo | 7.49 | 2290 | 306 |

| SR141716A | 4-Chloro | 11.5 | >10000 | >870 |

| Analog 1 | 4-Bromo | 9.8 | 3400 | 347 |

| Analog 2 | 4-Fluoro | 28.6 | >10000 | >350 |

| Analog 3 | 4-Methyl | 33.1 | >10000 | >302 |

| Analog 4 | 4-Methoxy | 123 | >10000 | >81 |

| Analog 5 | 4-Nitro | 245 | >10000 | >41 |

| Analog 6 | H | 52.8 | >10000 | >189 |

Data synthesized from Lan et al., 1999.

The data clearly indicates that a halogen substituent at the para-position of the C-5 phenyl ring is optimal for high CB1 affinity. The potency generally follows the trend I > Br > Cl > F, with the iodo-substituted analog, AM-251, exhibiting the highest affinity. Alkyl and electron-donating or -withdrawing groups at this position generally lead to a decrease in binding affinity.

Table 2: SAR of Modifications at the C-3 Carboxamide Moiety[1]

| Compound | R (C-3 Carboxamide) | CB1 Ki (nM) |

| AM-251 | N-piperidinyl | 7.49 |

| Analog 7 | N,N-diethyl | 128 |

| Analog 8 | N-morpholinyl | 53.9 |

| Analog 9 | N-adamantyl | 15.7 |

| Analog 10 | N-benzyl | 112 |

Data synthesized from Lan et al., 1999.

The piperidinyl group at the C-3 carboxamide position is crucial for high affinity. Replacement with other cyclic or acyclic amines generally results in a significant loss of potency, highlighting the importance of the size, shape, and basicity of this group for optimal interaction with the receptor.

Table 3: SAR of Modifications at the N-1 Phenyl Ring[1]

| Compound | R (N-1 Phenyl Substituent) | CB1 Ki (nM) |

| AM-251 | 2,4-dichloro | 7.49 |

| Analog 11 | 4-chloro | 11.5 |

| Analog 12 | 2-chloro | 45.3 |

| Analog 13 | 2,4-difluoro | 25.1 |

| Analog 14 | 2,4-dimethyl | 189 |

Data synthesized from Lan et al., 1999.

The 2,4-dichlorophenyl substituent at the N-1 position is a key feature for high-affinity binding. Modifications to this ring, including changes in the halogen substitution pattern or replacement with alkyl groups, generally lead to a decrease in CB1 receptor affinity.

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays and functional assays to determine the affinity and efficacy of the compounds.

Radioligand Competition Binding Assay for CB1 Receptor Affinity (Ki)

This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat forebrain or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]CP55,940 (a potent cannabinoid agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4, containing 0.5% bovine serum albumin (BSA).

-

Test Compounds: AM-251 and its analogs dissolved in DMSO.

-

Non-specific Binding Control: High concentration of a non-labeled potent cannabinoid ligand (e.g., 1 µM WIN 55,212-2).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]CP55,940 (at a concentration close to its Kd, typically ~1-2 nM), and varying concentrations of the test compound in the assay buffer.

-

Total Binding: For total binding wells, add vehicle (DMSO) instead of the test compound.

-

Non-specific Binding: For non-specific binding wells, add the high concentration of the non-labeled ligand.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (Inverse Agonism)

This functional assay measures the ability of a compound to modulate G-protein activation by the receptor. Inverse agonists like AM-251 decrease the basal level of [³⁵S]GTPγS binding to G-proteins in the absence of an agonist.

Materials:

-

Membrane Preparation: As described above.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4, containing 0.1% BSA.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compounds: AM-251 and its analogs.

-

Agonist Control: A known CB1 agonist (e.g., CP55,940) to measure stimulation.

-

Basal Control: Vehicle (DMSO).

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with GDP (typically 10-30 µM) in the assay buffer on ice.

-

Incubation: In a 96-well plate, combine the pre-incubated membranes, [³⁵S]GTPγS (typically 0.05-0.1 nM), and varying concentrations of the test compound.

-

Controls: Include wells for basal activity (vehicle), maximal stimulation (saturating concentration of a CB1 agonist), and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Counting: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis: Express the data as a percentage of the basal [³⁵S]GTPγS binding. For inverse agonists, calculate the IC50 value, which represents the concentration that produces a 50% reduction in basal signaling.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Inverse agonists like AM-251 will increase cAMP levels from the constitutively active state.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

Test Compounds: AM-251 and its analogs.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with IBMX for a short period.

-

Treatment: Add varying concentrations of the test compound in the presence of a sub-maximal concentration of forskolin.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For inverse agonists, calculate the EC50 value for the increase in cAMP levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of AM-251 and the general workflows for its evaluation.

The Intricate Dance of a Cannabinoid Antagonist: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of AM-251 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251, a potent and selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist, has been a cornerstone in elucidating the physiological roles of the endocannabinoid system. Its ability to modulate appetite, body weight, and various central nervous system functions has made it a valuable tool in preclinical research. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AM-251 in rodent models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further investigation and drug development endeavors.

Pharmacokinetics of AM-251 in Rodents

The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to understanding its therapeutic potential and limitations. While extensive pharmacodynamic data for AM-251 in rodents is available, comprehensive quantitative pharmacokinetic parameters are less thoroughly documented in publicly available literature.

Absorption and Bioavailability

Intraperitoneal (i.p.) injection has been the most common route of administration in rodent studies, demonstrating robust systemic exposure and pharmacological effects.[1][2] Information regarding the oral bioavailability of AM-251 is not extensively detailed in the reviewed literature, a critical parameter for assessing its potential for clinical translation.

Distribution

Following administration, AM-251 readily crosses the blood-brain barrier, as evidenced by its centrally-mediated behavioral effects. However, specific brain-to-plasma concentration ratios have not been consistently reported.

Metabolism and Excretion

Detailed metabolic pathways and excretion routes of AM-251 in rodents are not well-defined in the available literature.

Pharmacokinetic Parameters

The most consistently reported pharmacokinetic parameter for AM-251 in rats is its relatively long half-life following intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of AM-251 in Rats

| Parameter | Value | Route of Administration | Species | Reference |

| Half-life (t½) | ~22 hours | Intraperitoneal (i.p.) | Rat | [1] |

Pharmacodynamics of AM-251 in Rodents

AM-251 exerts its pharmacological effects primarily through its interaction with the CB1 receptor, where it acts as an antagonist and an inverse agonist. This interaction leads to a cascade of downstream effects, most notably on appetite, body weight, and various behaviors.

Mechanism of Action: CB1 Receptor Antagonism and Inverse Agonism

AM-251 binds to the CB1 receptor with high affinity, preventing endogenous cannabinoids like anandamide and 2-arachidonoylglycerol from binding and activating the receptor. As an inverse agonist, AM-251 can also reduce the constitutive activity of the CB1 receptor, leading to effects opposite to those of CB1 agonists.

Effects on Food Intake and Body Weight

A primary and extensively studied pharmacodynamic effect of AM-251 in rodents is the dose-dependent reduction in food intake and subsequent decrease in body weight.[1][3][4] This effect is observed in both lean and obese rodent models.

Table 2: Effects of AM-251 on Food Intake and Body Weight in Rodents

| Species | Dose (mg/kg) | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |

| Rat | 0.5 - 2.0 | i.p. | Significant, dose-dependent reduction | - | [1] |

| Rat | 1.25, 2.5, 5 | i.p. | Significant reduction for up to 6 days | Significant reduction for up to 6 days | [3] |

| Rat | 3 | i.p. (daily for 3 weeks) | Marked and sustained decrease | Marked and sustained decrease | [5] |

| Mouse | 0.6, 2, 6 | i.p. | Dose-dependent suppression | - | [4] |

| Mouse | 3 (daily for 9 days) | i.p. | - | ~8% reduction | [4] |

| Mouse (ob/ob and Ay) | 3, 10 | Oral gavage | Reduction | Reduction | [6] |

Behavioral Effects

Beyond its effects on energy balance, AM-251 influences a range of behaviors in rodents, including anxiety and locomotion.

Table 3: Behavioral Effects of AM-251 in Rodents

| Species | Dose (mg/kg) | Test | Behavioral Effect | Reference |

| Rat | 5 | Not specified | Induced anxiety-like behavior | [1] |

| Mouse | 1.5, 3.0 | Elevated Plus Maze | Anxiogenic-like effects (reduced open-arm time) | [7] |

| Rat | 4.0, 8.0 | Open Field Test | Decreased distance traveled | [8] |

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the pharmacokinetic and pharmacodynamic properties of AM-251 in rodents.

Pharmacokinetic Study Protocol (Representative)

1. Animal Models: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Formulation and Administration: AM-251 is typically dissolved in a vehicle such as a mixture of DMSO, Tween 80, and saline. For intraperitoneal administration, a volume of 1-2 ml/kg is injected. For oral administration, gavage is used.

3. Blood Sampling: Following drug administration, blood samples (approximately 0.2-0.3 ml) are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis: Blood samples are centrifuged to separate plasma. Plasma concentrations of AM-251 and its potential metabolites are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Food Intake and Body Weight Study Protocol (Representative)

1. Animal Models: Both lean and genetically obese (e.g., ob/ob mice, Zucker rats) or diet-induced obese rodents are used. Animals are individually housed to allow for accurate measurement of food intake.

2. Acclimation and Baseline Measurement: Animals are acclimated to the housing conditions and handling for at least one week. Baseline food intake and body weight are recorded daily for several days before the start of the treatment.

3. Drug Administration: AM-251 or vehicle is administered daily or according to the specific study design (e.g., single dose, sub-chronic). The route of administration is typically intraperitoneal or oral gavage.

4. Data Collection: Food intake (by weighing the remaining food) and body weight are measured at regular intervals (e.g., daily) throughout the study period.

5. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of AM-251 treatment with the vehicle control group.

Conclusion

AM-251 remains an indispensable pharmacological tool for investigating the multifaceted roles of the CB1 receptor in rodents. Its robust effects on reducing food intake and body weight are well-documented, providing a strong foundation for its use in obesity and metabolic research. However, a comprehensive understanding of its pharmacokinetic profile, particularly regarding oral bioavailability and metabolic fate, is an area that warrants further detailed investigation. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design of future studies and contributing to the ongoing exploration of the therapeutic potential of CB1 receptor modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the CB1 cannabinoid receptor inverse agonist AM251 on food intake and body weight in mice lacking mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel effects of the cannabinoid inverse agonist AM 251 on parameters related to metabolic syndrome in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voluntary exercise augments acute effects of CB1-receptor inverse agonist on body weight loss in obese and lean mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anxiogenic profile of AM-251, a selective cannabinoid CB1 receptor antagonist, in plus-maze-naïve and plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. markus.lab.uconn.edu [markus.lab.uconn.edu]

Initial Reports on the Physiological Effects of AM-251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251 is a potent and selective antagonist/inverse agonist of the cannabinoid 1 (CB1) receptor.[1] Structurally similar to rimonabant, AM-251 has been a critical pharmacological tool for elucidating the physiological roles of the endocannabinoid system.[1] Initial research has unveiled its significant impact on a range of physiological processes, including metabolic regulation, cardiovascular function, central nervous system activity, and gastrointestinal motility. This technical guide provides an in-depth summary of these initial findings, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Physiological Effects

Metabolic and Endocrine Effects

AM-251 has demonstrated profound effects on metabolism, primarily through its influence on appetite, body weight, and various metabolic parameters.

Data Presentation: Metabolic and Endocrine Parameters

| Parameter | Species/Model | AM-251 Dose | Duration | Outcome | Reference |

| Food Intake | Rat | 1 mg/kg (daily) or 5 mg/kg (every 5 days) | Sustained | Significant and sustained reduction | [2][3] |

| Rat | 0.5-2.0 mg/kg i.p. | Acute | Dose-dependent reduction in free-feeding and food-deprived rats | [4] | |

| Obese Zucker Rat | 3 mg/kg | 3 weeks | Marked and sustained decrease | [5] | |

| ob/ob Mice | 6 mg/kg/day | 18 days | Significant decrease in daily and cumulative food intake | [6] | |

| Body Weight | Rat | 1 mg/kg (daily) or 5 mg/kg (every 5 days) | Sustained | Significant and sustained reduction | [2][3] |

| Obese Zucker Rat | 3 mg/kg | 3 weeks | Marked and sustained decrease | [5] | |

| Diet-Induced Obese Rats | 3 mg/kg/day i.p. | 6 weeks | Less weight gain compared to vehicle | [7] | |

| Plasma Glucose | Obese Zucker Rat | 3 mg/kg | 3 weeks | Significant reduction | [5] |

| ob/ob Mice | 6 mg/kg/day | From day 10 | Decreased non-fasting plasma glucose | [6] | |

| Plasma Lipids | Obese Zucker Rat | 3 mg/kg | 3 weeks | Decreased LDL cholesterol, Increased HDL cholesterol | [5] |

| Plasma Hormones | Diet-Induced Obese Rats | 3 mg/kg/day i.p. | 6 weeks | Decreased leptin, glucagon, ghrelin, and GLP-1; Increased PAI-1 | [7][8] |

| Obese Zucker Rat | 3 mg/kg | 3 weeks | Significantly reduced plasma leptin | [5] | |

| Energy Expenditure | Obese Zucker Rat | 3 mg/kg | 3 weeks | Considerable increase | [5] |

| Liver Fat | Obese Zucker Rat | 3 mg/kg | 3 weeks | Decrease in total fat content | [5] |

| Thyrotropin (TSH) | Euthyroid Male Rats | 0.17 or 1.7 mg/kg i.p. | 1.5 hours | 1.7-fold and 4.3-fold increase, respectively | [9] |

Experimental Protocols: Metabolic Studies

-

Study on Sustained Food Intake and Body Weight Reduction:

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration: AM-251 administered intraperitoneally (i.p.) at doses of 1 mg/kg daily or 5 mg/kg every 5 days.[2][3]

-

Measurements: Daily food intake and body weight were recorded. Conditioned taste aversion was assessed using a two-bottle choice paradigm with a novel flavor paired with AM-251 injection.[2][3] CB1 receptor antagonism in the hypothalamus was evaluated by measuring the hypothermic response to Δ⁹-tetrahydrocannabinol (THC).[2][3]

-

-

Study in Obese Zucker Rats:

-

Subjects: Lean and obese Zucker rats.

-

Drug Administration: AM-251 (3 mg/kg) was injected daily for 3 weeks. A pair-fed group of obese rats received the same amount of food as the AM-251-treated group.[5]

-

Measurements: Food intake, body weight gain, and energy expenditure were monitored. Plasma levels of glucose, leptin, insulin, and various liver enzymes and lipids were analyzed at the end of the treatment period.[5]

-

-

Study in Diet-Induced Obese (DIO) Rats:

Signaling Pathway: AM-251 Action on CB1 Receptor

Caption: Mechanism of AM-251 at the presynaptic CB1 receptor.

Central Nervous System Effects

AM-251 exerts significant influence over various functions of the central nervous system, including memory, mood, and the regulation of neurotransmitter release.

Data Presentation: Central Nervous System Parameters

| Parameter | Species/Model | AM-251 Dose | Route | Outcome | Reference |

| Recognition Memory | Rat | 1.0 mg/kg | i.p. | Significantly improved | [10] |

| Rat | 2.5 mg/kg and 5.0 mg/kg | i.p. | No influence | [10] | |

| Psychomotor Activity | Rat | 5.0 mg/kg | i.p. | Significantly attenuated | [10] |

| Cocaine-Primed Reinstatement | Rat | 1, 3, and 10 mg/kg | i.p. | Dose-dependent inhibition | [11][12] |

| Nucleus Accumbens Glutamate | Rat | 1, 3, and 10 mg/kg | i.p. | Dose-dependent elevation | [11][12] |

| Cocaine-Induced NAc Glutamate Increase | Rat | 1, 3, and 10 mg/kg | i.p. | Dose-dependent attenuation | [11][12] |

| Nucleus Accumbens Dopamine | Rat | 1, 3, and 10 mg/kg | i.p. | No effect on basal or cocaine-induced levels | [11] |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 0.2 µM | Local application | Inhibited induction | [13] |

| Retrograde Amnesia | Rat | 0.55 or 5.5 ng/side | Intra-hippocampal (CA1) | Induced | [13] |

| Sleep-Wake Cycle | Wistar Rat | 5 and 10 mg/kg | i.p. | Increased active wakefulness, decreased REM and deep slow-wave sleep | [14] |

| Cognitive and Mood Dysfunction (Radiation-Induced) | Cranially Irradiated Mice | 1 mg/kg | Weekly injections | Alleviated deficits | [15] |

Experimental Protocols: CNS Studies

-

Object Recognition Test:

-

Subjects: Male Wistar rats.

-

Procedure: Rats were habituated to an open field. During the acquisition trial, two identical objects were placed in the field for exploration. After a delay, one object was replaced with a novel one for the test trial.

-

Drug Administration: AM-251 (1.0, 2.5, or 5.0 mg/kg, i.p.) was administered before the acquisition trial.[10]

-

Measurements: The time spent exploring each object was recorded to calculate a recognition index.[10]

-

-

Cocaine Reinstatement Model:

-

Subjects: Male Sprague-Dawley rats trained to self-administer cocaine.

-

Procedure: After extinction of the lever-pressing behavior, reinstatement was triggered by a priming injection of cocaine.

-

Drug Administration: AM-251 (1, 3, or 10 mg/kg, i.p.) was administered before the cocaine priming injection.[11][12]

-

Measurements: Lever presses were recorded as a measure of drug-seeking behavior. In separate experiments, in vivo microdialysis was used to measure extracellular levels of dopamine, glutamate, and GABA in the nucleus accumbens.[11][12]

-

Signaling Pathway: AM-251's Role in Glutamate Modulation in the Nucleus Accumbens

Caption: AM-251's indirect inhibition of cocaine-primed reinstatement via glutamate modulation.

Cardiovascular Effects

Initial studies on the cardiovascular effects of AM-251 have shown that it can modulate the actions of cannabinoid agonists and may have protective effects in certain pathological conditions.

Data Presentation: Cardiovascular Parameters

| Parameter | Species/Model | AM-251 Dose | Route | Outcome | Reference |

| Basal Cardiovascular Variables | Conscious Rats | Not specified | i.v. | No significant effects on heart rate or blood pressure | [16] |

| WIN-55212-2-induced Pressor and Vasoconstrictor Effects | Conscious Rats | Not specified | i.v. | Antagonized | [16] |

| HU-210-induced Hypotensive and Vasodilator Effects | Conscious Rats | Not specified | i.v. | Antagonized | [16] |

| Myocardial Infarction (Isoproterenol-induced in diabetic mice) | Diabetic Mice | Not specified | i.p. | Ameliorated myocardial redox status, reduced cytokines, and suppressed myonecrosis and edema | [17][18] |

Experimental Protocols: Cardiovascular Studies

-

Regional Hemodynamics in Conscious Rats:

-

Subjects: Male Sprague-Dawley rats instrumented with pulsed Doppler probes on the renal and superior mesenteric arteries and the distal abdominal aorta to measure regional blood flow.

-

Drug Administration: The effects of the cannabinoid agonists WIN-55212-2 or HU-210 were assessed in the presence or absence of AM-251.[16]

-

Measurements: Heart rate, mean arterial blood pressure, and regional vascular conductances were continuously monitored.[16]

-

-

Myocardial Infarction in Diabetic Mice:

-

Subjects: Mice with streptozotocin (STZ)-induced diabetes fed a high-fat diet.[17][18]

-

Procedure: Myocardial infarction was induced by two subcutaneous injections of isoproterenol.

-

Drug Administration: AM-251 was administered intraperitoneally daily for 20 days prior to and during the induction of myocardial infarction.[17][18]

-

Measurements: ECG, hemodynamic parameters, cardiac injury markers (CK-MB, LDH), oxidative stress parameters (SOD, GSH, catalase, MDA), pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and histopathology of the heart tissue were assessed.[17][18]

-

Signaling Pathway: Cardioprotective Effect of AM-251 in Myocardial Infarction

Caption: AM-251's cardioprotective mechanism via inhibition of the NF-kB pathway.

Gastrointestinal Effects

AM-251 has been shown to influence gastrointestinal motility and permeability, primarily by antagonizing the effects of endocannabinoids.

Data Presentation: Gastrointestinal Parameters

| Parameter | Species/Model | AM-251 Effect | Experimental Condition | Reference |

| Peristalsis | Guinea Pig Intestine | Increased | In vitro; reversed the inhibitory effects of anandamide | [19] |

| Intestinal Permeability | Caco-2 cell cultures | Inhibited exacerbation | Worsened permeability induced by anandamide and 2-AG in the presence of inflammatory cytokines | [19] |

| Colonic Cholinergic Contractility | Human Colonic Muscle Strips | Increased | In vitro | [20] |

Experimental Workflow: In Vitro Intestinal Motility Assay

Caption: Workflow for assessing AM-251's effect on intestinal motility.

Conclusion

The initial reports on AM-251 have firmly established it as a powerful modulator of the endocannabinoid system with wide-ranging physiological effects. Its ability to reduce food intake and body weight has positioned it as a significant tool in obesity and metabolic syndrome research.[5] Furthermore, its influence on neurotransmitter systems highlights its potential for investigating neurological and psychiatric conditions. The cardiovascular and gastrointestinal effects, though less extensively studied initially, suggest further therapeutic avenues. The data and protocols summarized in this guide provide a comprehensive foundation for researchers and drug development professionals seeking to understand and leverage the physiological actions of AM-251. Further research will continue to delineate the complex mechanisms and full therapeutic potential of antagonizing the CB1 receptor.

References

- 1. AM-251 (drug) - Wikipedia [en.wikipedia.org]

- 2. AM 251 produces sustained reductions in food intake and body weight that are resistant to tolerance and conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AM 251 produces sustained reductions in food intake and body weight that are resistant to tolerance and conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel effects of the cannabinoid inverse agonist AM 251 on parameters related to metabolic syndrome in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidiabetic effects of sub-chronic administration of the cannabinoid receptor (CB1) antagonist, AM251, in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. AM251, cannabinoids receptors ligand, improves recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid CB1 Receptor Antagonist AM251 Inhibits Cocaine-Primed Relapse in Rats: Role of Glutamate in the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 12. Cannabinoid CB1 receptor antagonist AM251 inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AM251, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AM-251, A Cannabinoid Antagonist, Modifies the Dynamics of Sleep–Wake Cycles in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Influence of the CB1 receptor antagonist, AM 251, on the regional haemodynamic effects of WIN-55212-2 or HU 210 in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. Cardioprotective effect of CB1 receptor antagonist AM251 against β receptor-stimulated myocardial infarction via modulation of NF-kB signaling pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. journals.physiology.org [journals.physiology.org]

Methodological & Application

AM-251: Application Notes and Protocols for In-Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251 is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1), making it an invaluable tool for investigating the endocannabinoid system's role in various physiological and pathological processes.[1] Its ability to cross the blood-brain barrier allows for the study of central CB1 receptor function in vivo. These application notes provide detailed protocols for in-vivo studies using AM-251, focusing on its effects on appetite, anxiety, and nociception.

Pharmacological Profile

AM-251 acts as a selective antagonist at the CB1 receptor, competitively blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous agonists.[1][2] In some systems, it also exhibits inverse agonist properties, reducing the basal activity of the CB1 receptor.[2][3] This dual action makes it a powerful tool to probe the tonic activity of the endocannabinoid system. AM-251 has been shown to influence a variety of signaling pathways downstream of the CB1 receptor, including the ERK signaling pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various in-vivo studies investigating the effects of AM-251.

Table 1: Effects of AM-251 on Food Intake and Body Weight

| Animal Model | Dosage (mg/kg) | Administration Route | Treatment Duration | Key Findings | Reference(s) |

| Rats (Free-feeding & Food-deprived) | 0.5 - 2.0 | Intraperitoneal (i.p.) | Acute | Dose-dependent reduction in food intake. | [5] |

| Rats | 1.25, 2.5, 5.0 | i.p. | Single administration | Significant reduction in food intake for up to 6 days and accompanying reduction in weight gain. | [6] |

| Rats | 1 (daily) or 5 (every 5 days) | i.p. | Chronic | Sustained reductions in food intake and body weight; no tolerance observed. | [7][8] |

| ob/ob Mice | 6 | i.p. | 18 days (daily) | Decreased daily food intake and improved glycemic control. | [9] |

Table 2: Effects of AM-251 in Anxiety Models

| Animal Model | Dosage (mg/kg) | Administration Route | Behavioral Test | Key Findings | Reference(s) |

| Mice (Maze-naïve) | 1.5 - 3.0 | i.p. | Elevated Plus Maze (EPM) | Anxiogenic-like effects: reduced open-arm time and entries. | [10] |

| Rats | 0.03 - 3.0 | i.p. | Elevated Plus Maze (EPM) | Reduction in open arm entries and time spent in open arms. | [11] |

| Rats | 2.0 - 8.0 | i.p. | Elevated Plus Maze (EPM) | Anxiogenic effects observed. | [12][13] |

| Irradiated Mice | 1 | i.p. | Elevated Plus Maze (EPM) & Forced Swim Test | Ameliorated radiation-induced anxiety and depressive-like behaviors. | [14] |

Table 3: Effects of AM-251 on Nociception

| Animal Model | Dosage (mg/kg) | Administration Route | Pain Model | Key Findings | Reference(s) |

| Rats | 0.1, 1.0 | Intraperitoneal (i.p.) or Intrathecal (i.t.) | Burn Injury | Attenuated mechanical allodynia and thermal hyperalgesia at 1.0 mg/kg. | [15][16] |

| Mice | 30 µg (hindpaw) | Intraplantar | Capsaicin-induced thermal hyperalgesia | Modulated thermal hyperalgesia in a TRPA1-dependent manner. | [17] |

| Mice | N/A | Intrathecal (i.t.) | N/A | Induced nocifensive behavior (biting and licking) via ERK signaling. | [4] |

Experimental Protocols

Protocol 1: Evaluation of Anorectic Effects of AM-251 in Rats

This protocol details the procedure for assessing the impact of AM-251 on food intake in both free-feeding and food-deprived rats.

Materials:

-

AM-251

-

Vehicle solution (e.g., 1:1:8 solution of DMSO:Tween-80:0.9% saline)[3]

-

Male Sprague-Dawley or Lewis rats

-

Standard laboratory chow

-

Metabolic cages for accurate food intake measurement

-

Syringes and needles for intraperitoneal injections

Procedure:

-

Animal Acclimation: House rats individually in cages for at least one week before the experiment to acclimate them to the housing conditions. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Habituation: Handle the animals daily for several days leading up to the experiment to minimize stress-induced effects on feeding behavior.

-

Drug Preparation: Dissolve AM-251 in the vehicle solution to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/ml for a 1 ml/kg injection volume).

-

Experimental Groups: Divide the animals into multiple groups: a vehicle control group and experimental groups receiving different doses of AM-251.

-

Administration:

-

For Free-Feeding Studies: Administer the prepared AM-251 solution or vehicle via intraperitoneal (i.p.) injection.

-

For Food-Deprived Studies: Remove food for a specified period (e.g., 24 hours) before drug administration.

-

-

Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to compare the food intake between the different treatment groups.

Protocol 2: Assessment of Anxiogenic-like Effects of AM-251 using the Elevated Plus Maze (EPM) in Mice

This protocol describes the use of the EPM to evaluate the potential anxiogenic effects of AM-251.

Materials:

-

AM-251

-

Vehicle solution

-

Male Swiss-Webster mice[10]

-

Elevated Plus Maze apparatus

-

Video recording and analysis software

Procedure:

-

Animal Acclimation and Habituation: As described in Protocol 1.

-

Drug Preparation: Prepare AM-251 solutions at the desired concentrations (e.g., 1.5 and 3.0 mg/kg).[10]

-

Administration: Administer AM-251 or vehicle via i.p. injection 30 minutes before the behavioral test.[3]

-

EPM Testing:

-

Place the mouse in the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Behavioral Analysis: Score the video recordings for the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the AM-251 treated groups with the vehicle control group. A significant decrease in open arm exploration is indicative of anxiogenic-like behavior.[10]

Protocol 3: Investigation of AM-251's Effects on Nociception in a Burn Injury Model in Rats

This protocol outlines the methodology to assess the analgesic potential of AM-251 in a rat model of thermal injury.

Materials:

-

AM-251

-

Vehicle solution

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital)

-

Equipment for inducing a controlled burn injury

-

Von Frey filaments for assessing mechanical allodynia

-

Radiant heat source for assessing thermal hyperalgesia

Procedure:

-

Animal Acclimation: As described in Protocol 1.

-

Burn Injury Induction: Anesthetize the rats. Induce a third-degree burn on the dorsal surface of one hind paw using a standardized method.[15][16]

-

Drug Preparation and Administration: Prepare AM-251 solution (e.g., 1.0 mg/kg). Administer AM-251 or vehicle daily via i.p. injection, starting immediately post-burn and continuing for a specified duration (e.g., 7 days).[15][16]

-

Nociceptive Testing:

-

Mechanical Allodynia: At various time points post-injury (e.g., days 3, 5, 7, and 14), assess the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the injured paw.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source applied to the plantar surface of the injured paw.

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the AM-251 and vehicle-treated groups at each time point using appropriate statistical analyses (e.g., two-way ANOVA with repeated measures). An increase in withdrawal threshold or latency in the AM-251 group indicates an anti-nociceptive effect.[15][16]

Visualization of Signaling Pathways and Experimental Workflows

Caption: AM-251 signaling via CB1 receptor antagonism.

Caption: Workflow for an in-vivo appetite suppression study.

Caption: Logical flow of AM-251's anxiogenic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cannabinoid 1 receptor antagonist AM251 produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AM 251 produces sustained reductions in food intake and body weight that are resistant to tolerance and conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AM 251 produces sustained reductions in food intake and body weight that are resistant to tolerance and conditioned taste aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidiabetic effects of sub-chronic administration of the cannabinoid receptor (CB1) antagonist, AM251, in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]